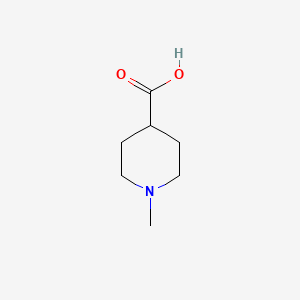
1-Methylpiperidine-4-carboxylic acid
Cat. No. B1333780
Key on ui cas rn:
68947-43-3
M. Wt: 143.18 g/mol
InChI Key: HCKNAJXCHMACDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06756372B2
Procedure details


A solution of 1-methyl-piperidin-4-yl carboxylic acid (0.050 g, 0.30 mmol, 1.0 equiv) and EDC (0.057 g, 0.30 mmol, 1.0 equiv) was prepared in 15 mL of DMF. After 15 min morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride (0.128 g, 0.30 mmol, 1.0 equiv) was added followed by N-methyl-morpholine (0.12 g, 1.2 mmol, 4.0 equiv) followed by stirring overnight (16 h). The reaction mixture was diluted with 100 mL of saturated sodium bicarbonate solution and the product was extracted with 2×50 mL of EtOAc. The combined organic extracts were concentrated. The crude product was purified by semi-prep reverse-phase HPLC using 20 to 80% CH3CN in water over a gradient of 25 min to yield the desired product as a white solid (39 mg); MS, m/z 517=M+1.


Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride
Quantity
0.128 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2]Cl.Cl.[C:6]([C:8]1([NH:14][C:15]([CH:17]([NH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[O:27])[CH2:18][CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[O:16])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)#[N:7].[CH3:34][N:35]1[CH2:40][CH2:39]O[CH2:37][CH2:36]1.CN([CH:44]=[O:45])C>C(=O)(O)[O-].[Na+]>[CH3:34][N:35]1[CH2:36][CH2:37][CH:33]([C:32]([OH:45])=[O:31])[CH2:39][CH2:40]1.[C:6]([C:8]1([NH:14][C:15]([CH:17]([NH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[O:27])[CH2:18][CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)=[O:16])[CH2:9][CH2:10][N:11]([C:44]([CH:2]2[CH2:1][CH2:34][N:35]([CH3:40])[CH2:36][CH2:37]2)=[O:45])[CH2:12][CH2:13]1)#[N:7] |f:1.2,5.6|
|
Inputs


Step One
Step Two
|
Name
|
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride
|
|
Quantity
|
0.128 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(#N)C1(CCNCC1)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring overnight (16 h)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with 2×50 mL of EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic extracts were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by semi-prep reverse-phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over a gradient of 25 min
|
|
Duration
|
25 min
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCC(CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.3 mmol | |
| AMOUNT: MASS | 0.05 g | |
| AMOUNT: EQUIVALENTS |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)C1CCN(CC1)C)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
